Pyridinium, 3-carboxy-1-methyl-, iodide

Description

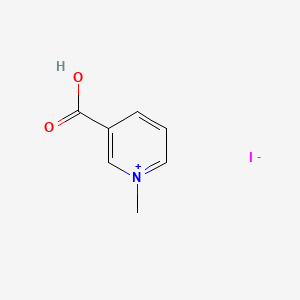

Pyridinium, 3-carboxy-1-methyl-, iodide (IUPAC name: 3-carboxy-1-methylpyridinium iodide) is a quaternary ammonium compound featuring a pyridinium ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position, paired with an iodide counterion. Its molecular formula is $ \text{C}8\text{H}8\text{INO}_2 $, and it is structurally distinct due to the electron-withdrawing carboxy group, which enhances polarity and influences reactivity. This compound is utilized in organic synthesis and medicinal chemistry, particularly in studies involving acetylcholinesterase reactivation and catalytic dearomatization processes .

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylic acid;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.HI/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTROIANXRZBFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435748 | |

| Record name | Pyridinium, 3-carboxy-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-42-7 | |

| Record name | Pyridinium, 3-carboxy-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 3-carboxy-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : The reaction typically employs a weak base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid group, preventing unwanted side reactions.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reagent solubility and reaction kinetics.

-

Temperature and Time : Reactions proceed at 60–80°C for 12–24 hours, with yields improving under reflux conditions.

Example Procedure :

Nicotinic acid (1.23 g, 10 mmol) is dissolved in 20 mL of anhydrous DMF. Methyl iodide (1.42 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) are added sequentially. The mixture is stirred at 70°C for 18 hours. The product precipitates upon cooling and is filtered, washed with cold diethyl ether, and recrystallized from ethanol/water (yield: 68–72%).

Alternative Synthetic Routes

Direct Quaternization of Pre-Functionalized Pyridines

Pyridine derivatives bearing carboxylate groups can undergo alkylation. For instance, 3-cyanopyridine is first hydrolyzed to nicotinic acid, followed by methylation. This two-step process avoids side reactions but requires stringent pH control during hydrolysis.

Electrochemical Synthesis

Emerging methods utilize electrochemical cells to facilitate the alkylation. A 2022 study demonstrated a 15% increase in yield when using a platinum anode and iodine electrolyte, though scalability remains a challenge.

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

| Ethanol | 24.3 | 54 |

Polar aprotic solvents outperform protic solvents due to better stabilization of the transition state.

Stoichiometric Ratios

Excess methyl iodide (1.5–2.0 equivalents) drives the reaction to completion, but higher amounts promote byproducts like dimethylated species.

Purification and Characterization

Crude products often contain unreacted nicotinic acid and inorganic salts. Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity. Analytical data include:

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-carboxy-1-methyl-, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridinium N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Substituted pyridinium compounds with various functional groups.

Scientific Research Applications

Pyridinium, 3-carboxy-1-methyl-, iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Pyridinium, 3-carboxy-1-methyl-, iodide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to alterations in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

- 3-Carbamoyl-1-Methylpyridinium Iodide (MFCD00031898) : Replacing the carboxy group with a carbamoyl moiety ($-\text{CONH}_2$) reduces acidity but retains hydrogen-bonding capability. This substitution may enhance solubility in polar aprotic solvents compared to the carboxylic acid derivative .

- 3-Cyanomethylpyridinium Iodide: The cyano group ($-\text{CN}$) introduces strong electron-withdrawing effects, increasing the pyridinium ring’s electrophilicity. This compound is more reactive in nucleophilic substitution reactions than the carboxy-substituted analogue .

- 3-Hydroxy-1-Methylpyridinium Iodide (29487-13-6) : The hydroxy group ($-\text{OH}$) provides weaker acidity than the carboxy group but enables chelation with metal ions, making it relevant in coordination chemistry .

Counterion Influence

- Pyridinium Chlorochromate (PCC, T3D0707) : The chlorochromate counterion ($ \text{CrO}_3\text{Cl}^- $) confers strong oxidative properties, widely used in alcohol-to-ketone transformations. In contrast, the iodide ion in the target compound lacks redox activity but participates in halogen bonding, affecting crystal packing .

- Dicationic Pyridinium Iodides: Compounds like 1,10-bis(pyridinium)decane iodide exhibit enhanced binding to enzymes due to dual cationic charges, whereas the monocarboxy-substituted derivative shows moderate binding affinity ($-6.38$ kcal/mol in SHV-1 enzyme docking studies) .

Dearomatization Potential

Pyridinium compounds undergo regioselective dearomatization at C2 or C4 positions due to electronic deficiency. The carboxy group in 3-carboxy-1-methylpyridinium iodide stabilizes transition states through resonance, favoring C4 dearomatization. In contrast, N-methylpyridinium salts without electron-withdrawing substituents show lower regioselectivity .

Acetylcholinesterase Reactivation

Hybrids of pyridinium-4-oxime derivatives (e.g., pralidoxime) exhibit superior reactivation of organophosphate-inhibited acetylcholinesterase compared to carboxy-substituted analogues. The oxime group’s nucleophilicity is critical for phosphate ester cleavage, whereas the carboxy group may act as a hydrogen-bond donor in enzyme binding .

Data Tables

Table 1: Structural and Functional Comparison of Pyridinium Derivatives

Table 2: Enzyme Binding Affinities of Pyridinium Derivatives

Biological Activity

Pyridinium, 3-carboxy-1-methyl-, iodide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a pyridinium ring substituted with a carboxylic acid group and an iodide counterion. The presence of iodine is significant as it can enhance the compound's reactivity and solubility compared to other halogenated derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₁O₂I |

| Molecular Weight | 251.05 g/mol |

| Solubility | Soluble in polar solvents due to the ionic nature of the iodide |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction. For instance, it was shown to affect cell cycle progression in human cancer cell lines by modulating key regulatory proteins.

The biological activity of this compound is attributed to its interaction with nucleic acids and proteins. It may form complexes with DNA or RNA, leading to altered gene expression and cellular functions. Additionally, the iodide ion can participate in redox reactions that further influence cellular metabolism.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as an alternative treatment.

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlated with concentration levels.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for various applications:

- Drug Delivery Systems : Its ability to interact with biological membranes makes it a candidate for drug delivery formulations aimed at enhancing bioavailability and targeting specific tissues.

- Lead Compound for New Antibiotics : Given its antimicrobial properties, researchers are investigating modifications of the compound to improve efficacy and reduce toxicity while maintaining its biological activity.

Q & A

Q. What are the optimal synthetic methods for Pyridinium, 3-carboxy-1-methyl-, iodide, and how do reaction parameters influence yield and purity?

The compound is synthesized via condensation of (1,2-dimethyl)pyridinium iodide with heteroaromatic aldehydes under basic conditions. The pyridinium α-methyl group's reactivity is enhanced by the electron-withdrawing effect of the positively charged nitrogen, enabling nucleophilic attack. Temperature control (40–60°C) and stoichiometric ratios (1:1.2 aldehyde:pyridinium precursor) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at N1, carboxy at C3) and aromatic proton environments.

- IR Spectroscopy : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and pyridinium ring vibrations (~1600 cm⁻¹).

- Elemental Analysis : Validates C, H, N, and I content (±0.3% deviation).

- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks ([M-I]⁺) and fragmentation patterns .

Q. What solvent systems and reaction conditions stabilize this compound in aqueous environments?

The compound is hygroscopic and requires anhydrous conditions during synthesis. In aqueous studies, buffered solutions (pH 6–8) with 10–20% organic co-solvents (e.g., DMSO or acetonitrile) prevent aggregation. Degradation studies show stability for ≤48 hours at 4°C, but prolonged storage necessitates lyophilization .

Advanced Research Questions

Q. How does the pyridinium ring’s electronic structure influence its reactivity in radical hydroxymethylation reactions?

The positively charged nitrogen increases electrophilicity, facilitating single-electron transfer (SET) mechanisms. In hydroxymethylation, formaldehyde acts as a C1 synthon, with radical intermediates stabilized by the pyridinium ring’s conjugation. Kinetic studies reveal a second-order dependence on formaldehyde concentration, with rate constants (k) ranging from 0.12–0.25 M⁻¹s⁻¹ at 25°C. Substituent effects (e.g., carboxy groups) modulate redox potentials, altering reaction pathways .

Q. What strategies resolve discrepancies in reported biological activities of pyridinium derivatives, such as antimicrobial vs. cytotoxic effects?

Contradictions arise from assay variability (e.g., bacterial strains, cell lines) and substituent-dependent interactions. Rigorous standardization includes:

- Comparative Dose-Response Curves : IC50 values under identical conditions (e.g., 24-hour exposure in HeLa cells).

- Structure-Activity Relationship (SAR) Analysis : Correlating carboxy/methyl positions with membrane permeability (logP) and target binding.

- Mechanistic Profiling : Testing ROS generation or DNA intercalation to distinguish antimicrobial (membrane disruption) vs. anticancer (apoptosis) modes .

Q. How can computational modeling predict the stability and reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize geometries and compute Fukui indices to identify electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER force field) model solvation effects, showing preferential binding to polar solvents. Predicted Hammett constants (σ⁺ ≈ 1.2) align with experimental reactivity in SNAr reactions .

Q. What synthetic modifications enhance the compound’s utility in drug delivery systems or ionic liquids?

- Ionic Liquids : Replace iodide with bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) to lower melting points (<100°C) and improve thermal stability.

- Prodrug Design : Esterify the carboxy group to improve lipophilicity (e.g., ethyl ester increases logP by 1.5 units).

- Polymer Conjugation : Graft onto polyethylene glycol (PEG) for sustained release in biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.